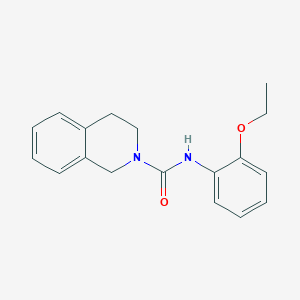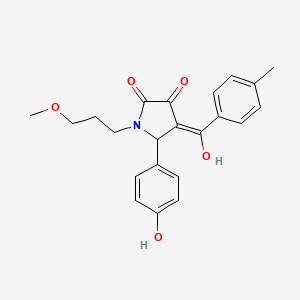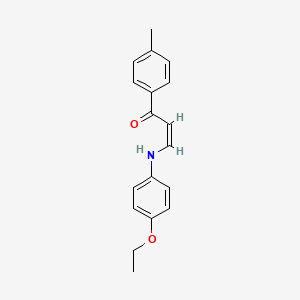
N-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves the reaction of 2-ethoxyaniline with isoquinoline-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
N-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
科学研究应用
N-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials with specific properties.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
- N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinolinecarboxamide
- N-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinecarboxamide
Uniqueness
N-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is unique due to its specific structural features, such as the ethoxy group and the isoquinoline core. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-22-17-10-6-5-9-16(17)19-18(21)20-12-11-14-7-3-4-8-15(14)13-20/h3-10H,2,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECSGFUSHBEQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823456 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-4-AMINO-N'-[(4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE](/img/structure/B5338196.png)
![4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5338201.png)

![2-[2-(3-methoxyphenyl)vinyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5338223.png)

![N-(2,6-DICHLOROPHENYL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B5338228.png)
![3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-1-phenyl-2-propen-1-one](/img/structure/B5338236.png)
![4,6-dimethyl-3-[(E)-3-naphthalen-1-yl-2-phenylprop-2-enoyl]-1H-pyridin-2-one](/img/structure/B5338242.png)
![(3S,4R)-3-methoxy-1-[1-(4-phenylphenyl)tetrazol-5-yl]piperidin-4-amine](/img/structure/B5338250.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5338264.png)
![2-(2-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338272.png)
![N-(3-fluorophenyl)-4-[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5338274.png)
![1-[(2,5-dimethoxyphenyl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5338278.png)
![N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide](/img/structure/B5338285.png)
